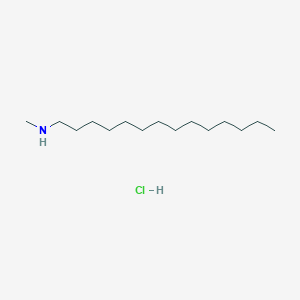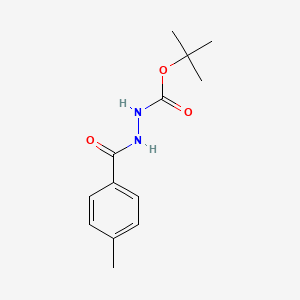
tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is not well understood. However, it is believed that the compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has also been studied for its potential as a corrosion inhibitor for metal surfaces.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has potential applications in organic synthesis and materials science. However, one of the limitations of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is its low yield in the synthesis process, which can be a challenge for large-scale production.
Orientations Futures
There are several future directions for the research on tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate. One potential direction is to investigate its potential as an antitumor agent in preclinical and clinical studies. Additionally, further research can be conducted to optimize the synthesis process and improve the yield of the compound. Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate can also be investigated for its potential as a corrosion inhibitor for different types of metal surfaces. Finally, the compound can be studied for its potential applications in materials science and organic synthesis.
Applications De Recherche Scientifique
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of biologically active compounds. Additionally, it has been investigated for its potential as a corrosion inhibitor for metal surfaces. Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has also been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
tert-butyl N-[(4-methylbenzoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWBLEISSGBHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514565 | |
| Record name | tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |
CAS RN |
820209-69-6 | |
| Record name | tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)
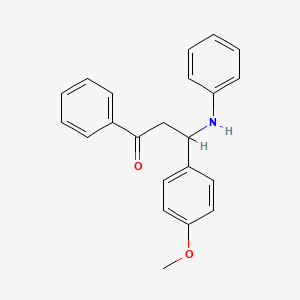
![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)
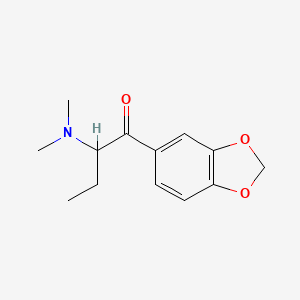
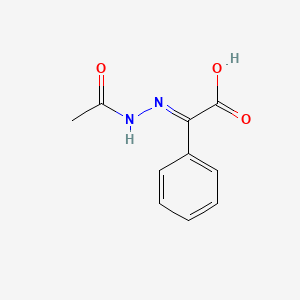
![Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-](/img/structure/B1660621.png)

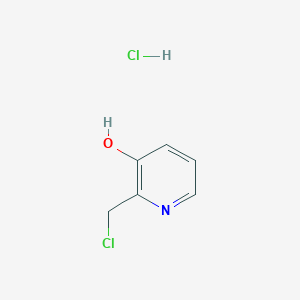

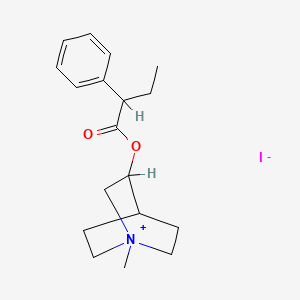

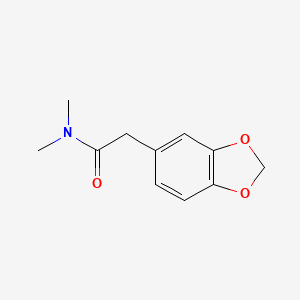
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B1660635.png)
